N2,N2-二甲基吡啶-2,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

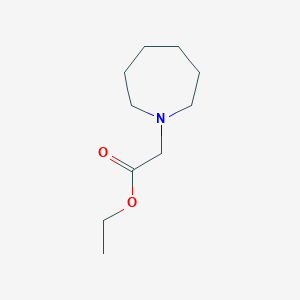

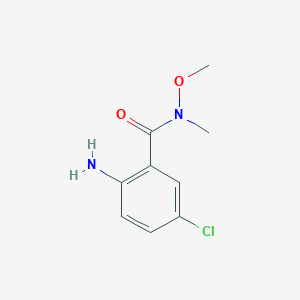

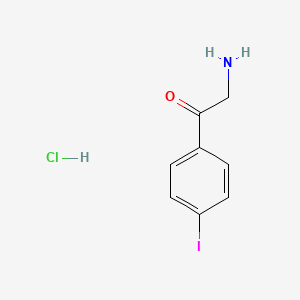

The compound of interest, N2,N2-dimethylpyridine-2,4-diamine, is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are often used as precursors or intermediates in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials for electronic devices. The dimethylpyridine-2,4-diamine structure suggests the presence of two amine groups attached to the pyridine ring, which could potentially participate in various chemical reactions and form coordination complexes with metals.

Synthesis Analysis

The synthesis of related pyridine derivatives can involve various strategies, including condensation reactions, as seen in the synthesis of 4'-(2-pyridyl)-2,2':6',2''-terpyridine (L2) from N-(2-pyridylmethyl)pyridine-2-methylketimine (L1). In this process, a methanolic solution of L1 reacts with Cu(NO3)2.3H2O in the presence of air, leading to the formation of a green solid with a complex copper structure . This synthesis route highlights the reactivity of pyridine derivatives and their ability to form C-C bonds in the presence of metal ions.

Molecular Structure Analysis

Pyridine derivatives can exhibit various molecular geometries and bonding patterns. For instance, the copper complex derived from L2 displays a mer-N3O3 environment and a distorted trigonal-bipyramidal geometry . In another example, the coordination of azide ions with nickel in the presence of 2,2-dimethylpropane-1,3-diamine results in a complex with a monoclinic crystal system . These examples demonstrate the versatility of pyridine derivatives in forming diverse molecular structures with different metal ions.

Chemical Reactions Analysis

Pyridine derivatives can participate in a range of chemical reactions, including base pairing and hydrogen bonding. Salts derived from bisguanidine pyridine diamine compounds exhibit base pairing via protonated pyridine nitrogen atoms, forming N-H...N hydrogen bonds . This indicates that pyridine derivatives can act as both hydrogen bond donors and acceptors, which is crucial for their reactivity and the formation of supramolecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For example, the twist of the nitramino group with respect to the pyridyl ring in N-methyl-N-(4-pyridyl)-nitramine leads to an increase in the C-N bond length, affecting the compound's spectral properties . The susceptibility of pyridine derivatives to rearrangement reactions, as seen in the transformation of nitramine to 4-(N-methylamino)-3-nitropyridine, is also a notable chemical property . These properties are essential for understanding the behavior of pyridine derivatives in various environments and their potential applications.

科学研究应用

- Summary of the Application: N2,N2-dimethylpyridine-2,4-diamine derivatives have been designed and synthesized for their potential use as inhibitors of Cyclin-Dependent Kinase 6 (CDK6), a protein kinase that plays a crucial role in cell cycle regulation . These compounds were evaluated for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells .

- Methods of Application or Experimental Procedures: The compounds were synthesized and their anti-proliferative activities were evaluated against cancer cells. The CDK6 inhibitory activities of these compounds were also tested . The most potent compound showed superior antitumor activities compared to the positive control palbociclib, a CDK4/6 inhibitor .

- Results or Outcomes: The most potent compound showed superior antitumor activities compared to the positive control palbociclib and demonstrated good CDK6 inhibitory activity . The probable binding model of this compound with CDK6 was simulated by molecular docking .

安全和危害

“N2,N2-dimethylpyridine-2,4-diamine” is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

2-N,2-N-dimethylpyridine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQLMFXHGFWFIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2,N2-dimethylpyridine-2,4-diamine | |

CAS RN |

90008-36-9 |

Source

|

| Record name | 2-N,2-N-dimethylpyridine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1291651.png)